Tulopafant is derived from a series of synthetic modifications aimed at enhancing the efficacy and selectivity of neuropeptide S receptor antagonists. It falls under the category of small molecules that interact with specific receptors in the central nervous system, making it a candidate for further pharmacological studies.
The synthesis of Tulopafant typically involves multi-step organic reactions that include:
The specific synthetic route for Tulopafant may vary based on the desired purity and yield. Detailed protocols often involve techniques such as chromatography for purification and spectroscopic methods (e.g., NMR, MS) for characterization.
Tulopafant's molecular structure can be represented by its chemical formula and three-dimensional conformation. The precise structure includes various functional groups that contribute to its activity as a neuropeptide S receptor antagonist.
The chemical reactivity of Tulopafant can be analyzed through various reactions it may undergo:
These reactions are often studied using radiolabeled compounds in binding assays or through mass spectrometry to track metabolic pathways.
Tulopafant exerts its pharmacological effects by selectively antagonizing the neuropeptide S receptor. This action leads to:
Research studies often utilize animal models to assess the behavioral outcomes following administration of Tulopafant, measuring parameters such as locomotion and anxiety-like behaviors in standardized tests (e.g., elevated plus maze).
Tulopafant is primarily explored for its potential applications in:
The discovery of Platelet-Activating Factor (PAF) in 1972 marked a paradigm shift in understanding lipid-mediated inflammation. This potent phospholipid mediator (chemical structure: 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) exerts biological effects at concentrations as low as 10−12 M, influencing processes from thrombosis to anaphylaxis [4] [7] [9]. By the 1980s, PAF's role in inflammatory cascades (e.g., asthma, sepsis, atherosclerosis) spurred global efforts to develop receptor antagonists. Early candidates like ginkgolides (e.g., BN 52021, IC50: 3.6 μM) and synthetic analogs (CV-3988) emerged from natural products and structure-activity relationship (SAR) studies [2] [4]. The table below synthesizes key early antagonists:
Table 1: Early PAF Receptor Antagonists and Their Origins
Compound | Source/Type | IC50 (μM) | Key Research Findings |
---|---|---|---|
BN 52021 | Ginkgo biloba | 3.6 | Competitive PAFR binding; reduced anaphylaxis in models |
CV-3988 | Synthetic analog | 6.0 | First synthetic PAF mimic; inhibited endotoxin shock |
Kadsurenone | Piper futokadsurae | 0.6 | Template for molecular modeling of PAFR |
Alpha-bulnesene | Pogostemon cablin | 0.024 | Potent anti-allergic effects via Ca2+ inhibition |
This era established the pharmacophoric requirements for PAF inhibition: a heterocyclic/sp2 nitrogen atom for hydrogen bonding, hydrophobic regions for membrane integration, and a polar head group for receptor interaction [2] [9].
Tulopafant (CAS 116289-53-3; molecular formula C25H19N3O2S) arose in the late 1980s to address limitations of earlier antagonists: poor oral bioavailability, species-specific efficacy, and weak receptor affinity [2] [7] [10]. Its design leveraged pyrrolothiazole scaffolding—a heterocyclic core enabling optimal interaction with the PAF receptor's transmembrane domains. Unlike peptide-mimetic antagonists (e.g., Ro 19-3704), tulopafant’s rigid bicyclic structure enhanced metabolic stability and receptor occupancy duration [2] [10]. Key objectives driving its development included:
Biochemical assays confirmed tulopafant’s nanomolar affinity for human PAF receptors, outperforming predecessors like ginkgolides by >100-fold in washed platelet aggregation tests [2] [10].
Cancer synergy: Enhanced tumor cytotoxicity of doxorubicin in PAFR-expressing melanoma lines [5].
1996–2005: Clinical InvestigationsPhase II trials targeted:
Pancreatitis: Studied alongside lexipafant; neither advanced due to limited survival benefit [4] [5].Focus shifted to adjuvant oncology applications after discovering PAFR overexpression in metastatic tumors [5] [9].
2010–Present: Mechanism RefinementStructural biology advances revealed tulopafant’s allosteric modulation of PAFR:
Table 2: Evolution of Tulopafant Research Milestones
Era | Key Advances | Clinical/Experimental Outcomes |
---|---|---|
1980s | SAR optimization of pyrrolothiazole core | 100x improved affinity vs. ginkgolides |
1990s | Phase II trials for asthma/sepsis | Modest efficacy; superseded by biologics |
2000s | Chemosensitization studies | Synergy with platins in lung cancer xenografts |
2010s | Structural mechanism elucidation | Allosteric inhibition confirmed via cryo-EM |
2020s | Nanoformulations (liposomes, micelles) | Preclinical tumor accumulation >50% vs. oral administration |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9